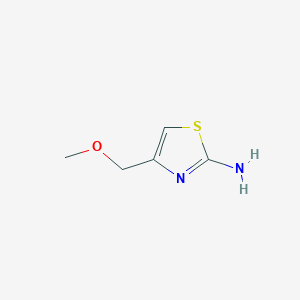

4-(Methoxymethyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYDMVVGZJUBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630549 | |

| Record name | 4-(Methoxymethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640768-40-7 | |

| Record name | 4-(Methoxymethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methoxymethyl)-1,3-thiazol-2-amine NMR analysis

An In-depth Technical Guide to the NMR Analysis of 4-(Methoxymethyl)-1,3-thiazol-2-amine

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivative, 4-(methoxymethyl)-1,3-thiazol-2-amine, serves as a crucial building block in the synthesis of more complex molecules, particularly in drug discovery programs.[1][3] The precise structural confirmation of such intermediates is paramount to ensure the integrity of the final drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural elucidation of organic molecules like this, providing detailed information about the carbon-hydrogen framework.[4]

This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR analysis of 4-(methoxymethyl)-1,3-thiazol-2-amine. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Molecular Structure and NMR-Active Nuclei

The first step in any NMR analysis is a thorough understanding of the molecule's structure to predict the expected spectral features. The structure of 4-(methoxymethyl)-1,3-thiazol-2-amine contains several distinct proton and carbon environments, each of which will give rise to a unique signal in the NMR spectrum.

The key structural features are:

-

An amino group (-NH₂) at position 2 of the thiazole ring.

-

A methoxymethyl group (-CH₂OCH₃) at position 4.

-

A single proton (H-5) on the thiazole ring.

The molecular formula is C₅H₈N₂OS.[5][6]

Caption: Logical workflow for cross-validating NMR data to confirm a molecular structure.

Applications in Research and Drug Development

The precise NMR analysis described here is not merely an academic exercise; it is a critical step in the pharmaceutical pipeline.

-

Identity and Purity Confirmation: For any synthesized batch of 4-(methoxymethyl)-1,3-thiazol-2-amine, NMR is the gold standard for confirming its identity and assessing its purity. I[3][7][8]mpurities would present as extra, unassignable peaks in the spectra.

-

Reaction Monitoring: NMR can be used to monitor the progress of reactions that synthesize or utilize this compound, allowing for process optimization.

-

Foundation for SAR Studies: As this molecule is a building block, confirming its structure ensures that subsequent modifications in Structure-Activity Relationship (SAR) studies are based on a known and correct starting scaffold.

[2][9]By combining a foundational understanding of NMR principles with meticulous experimental technique and logical data cross-validation, researchers can confidently and accurately characterize 4-(methoxymethyl)-1,3-thiazol-2-amine, ensuring the integrity and quality of their scientific and drug development endeavors.

References

- An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (n.d.). Benchchem.

- The Synthesis and Strategic Importance of 4-(Methoxymethyl)thiazole: A Technical Overview. (n.d.). Benchchem.

-

¹H NMR spectrum of the thiazole derivative B. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Shi, H.-B., Xu, F., Li, H.-B., & Hu, W.-X. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. ResearchGate. Retrieved January 26, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 26, 2026, from [Link]

-

4-(methoxymethyl)-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved January 26, 2026, from [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. Retrieved January 26, 2026, from [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved January 26, 2026, from [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved January 26, 2026, from [Link]

-

Supplementary Information. (n.d.). Retrieved January 26, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 26, 2026, from [Link]

-

Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. (2025, August 10). ResearchGate. Retrieved January 26, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved January 26, 2026, from [Link]

-

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine. (n.d.). PMC - NIH. Retrieved January 26, 2026, from [Link]

-

8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved January 26, 2026, from [Link]

-

(2r)-2-[(1r)-1-{[(2z)-2-(2-Amino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)acetyl]amino}-2-Oxoethyl]-5-[(Z)-2-(4-Methyl-1,3-Thiazol-5-Yl)vinyl]. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Interpreting NMR Example 1. (2018, September 20). YouTube. Retrieved January 26, 2026, from [Link]

-

Electro-oxidative three-component cascade cyclization of isocyanides with elemental sulfur and amines for the synthesis of 2-aminobenzothiazoles. (n.d.). The Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

How to make an NMR sample. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and biological profile of 2,3-dihydroth[3][10]iazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024, March 1). Beilstein Journals. Retrieved January 26, 2026, from [Link]

-

The NMR interpretations of some heterocyclic compounds which are... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - 4-(methoxymethyl)-1,3-thiazol-2-amine (C5H8N2OS) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(Methoxymethyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methoxymethyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2] The introduction of a methoxymethyl group at the 4-position offers a unique combination of a potential hydrogen bond acceptor and a lipophilic moiety, which can modulate the pharmacokinetic and pharmacodynamic properties of derivative molecules.[3] This document details the physicochemical properties, outlines a robust synthetic pathway, provides predicted analytical characterization data, and discusses the potential applications of this versatile building block in drug discovery and development.

Molecular and Physicochemical Properties

4-(Methoxymethyl)-1,3-thiazol-2-amine is a small molecule featuring the key 2-aminothiazole heterocyclic system. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂OS | [4] |

| Molecular Weight | 144.2 g/mol | [4] |

| CAS Number | 640768-40-7 | [4] |

| IUPAC Name | 4-(methoxymethyl)-1,3-thiazol-2-amine | [4] |

| SMILES | NC1=NC(COC)=CS1 | [4] |

| Appearance | Predicted: Off-white to yellow solid | - |

Synthetic Protocol: A Two-Step Approach

The synthesis of 4-(methoxymethyl)-1,3-thiazol-2-amine can be efficiently achieved through a two-step process. This methodology leverages the classic Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a nucleophilic substitution to install the methoxymethyl group. This approach is advantageous due to the accessibility of the starting materials and the reliability of the involved reactions.[5]

Figure 1: Proposed two-step synthetic workflow for 4-(methoxymethyl)-1,3-thiazol-2-amine.

Step 1: Hantzsch Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide-containing reactant.[5] In this initial step, 1,3-dichloropropanone reacts with thiourea to form the key intermediate, 2-amino-4-(chloromethyl)thiazole, which precipitates as its hydrochloride salt.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add thiourea (7.61 g, 100 mmol) and absolute ethanol (40 mL).

-

Stir the mixture to form a suspension. To this, add 1,3-dichloropropanone (12.7 g, 100 mmol).

-

Stir the resulting solution at room temperature for 24 hours. A precipitate will begin to form.

-

After the initial 24-hour period, transfer the reaction mixture to a refrigerator and allow it to stand at approximately 5°C for an additional 12 hours to ensure complete precipitation.[5]

-

Collect the crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from ethanol if necessary.

Causality and Self-Validation: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on one of the electrophilic carbons of 1,3-dichloropropanone. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring.[5] The formation of the hydrochloride salt is expected as HCl is eliminated during the cyclization. The precipitation of the product from the reaction mixture serves as an initial, self-validating purification step, driving the reaction to completion.

Step 2: Williamson Ether Synthesis of 4-(Methoxymethyl)-1,3-thiazol-2-amine

The second step involves a nucleophilic substitution reaction (Sₙ2), a classic Williamson ether synthesis. The chloromethyl group of the intermediate is displaced by a methoxide anion to yield the final product.[5]

Experimental Protocol:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (0.23 g, 10 mmol) to anhydrous methanol (25 mL) under an inert atmosphere (e.g., nitrogen or argon) in a flask equipped with a reflux condenser. Caution: This reaction is exothermic and produces flammable hydrogen gas.

-

Once all the sodium has reacted and the solution has cooled, add the 2-amino-4-(chloromethyl)thiazole hydrochloride (1.85 g, 10 mmol) from Step 1. Note: The sodium methoxide will neutralize the hydrochloride salt and provide the base for the substitution.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes).

-

Upon completion, allow the mixture to cool to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between water and a suitable organic solvent, such as ethyl acetate.

-

Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the organic extract in vacuo to yield the crude product.

-

Purify the crude material via column chromatography on silica gel to obtain pure 4-(methoxymethyl)-1,3-thiazol-2-amine.

Causality and Self-Validation: The highly nucleophilic methoxide ion readily attacks the electrophilic carbon of the chloromethyl group. The success of the reaction is dependent on the complete formation of the alkoxide and the use of an appropriate solvent. Monitoring by TLC provides a reliable in-process check to ensure the consumption of the starting material and the formation of the new, typically more polar, product.

Analytical Characterization (Predicted)

As this compound is a specialized intermediate, comprehensive spectral data is not widely published. However, based on the known spectra of closely related analogues, a predicted set of characterization data can be established.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are crucial for structural confirmation. The data presented here are extrapolated from the published spectrum of the structurally similar Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate.[7]

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Interpretation |

| ~6.5 - 6.7 | (s, 1H, H-5 of thiazole ring) |

| ~5.5 - 6.0 | (br s, 2H, -NH₂) |

| ~4.4 - 4.6 | (s, 2H, -CH₂-O) |

| ~3.3 - 3.5 | (s, 3H, -OCH₃) |

| Predicted ¹³C NMR Data (101 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Interpretation |

| ~168 | C-2 (C-NH₂) |

| ~150 | C-4 (C-CH₂OMe) |

| ~105 | C-5 (CH) |

| ~70 | -CH₂-O |

| ~58 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amine and ether functionalities, as well as the thiazole ring vibrations.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Interpretation |

| 3450 - 3300 | N-H stretching (pair of bands for primary amine)[8] |

| ~3100 | C-H stretching (aromatic/heterocyclic) |

| 2950 - 2850 | C-H stretching (aliphatic -CH₂- and -CH₃) |

| ~1630 | N-H scissoring (bending) |

| ~1550 | C=N stretching (thiazole ring) |

| 1100 - 1050 | C-O-C stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

| Predicted Mass Spectrometry Data | |

| Technique | Expected m/z |

| Electrospray Ionization (ESI+) | 145.04 [M+H]⁺ |

Safety and Handling

-

Hazard Statements (Predicted):

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Applications in Drug Discovery

The 2-aminothiazole moiety is a key pharmacophore found in a multitude of approved drugs and clinical candidates, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][10]

Figure 2: Potential applications of the core scaffold in drug development.

The title compound serves as a valuable building block for creating libraries of novel compounds for high-throughput screening. The primary amine at the 2-position is a versatile handle for further chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, allowing for the exploration of structure-activity relationships (SAR). The methoxymethyl group at the 4-position can influence solubility and metabolic stability and may participate in key binding interactions with biological targets. Given the established importance of the 2-aminothiazole scaffold, derivatives of 4-(methoxymethyl)-1,3-thiazol-2-amine are promising candidates for investigation in various therapeutic areas.

References

-

(2019-04-23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

-

4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine. PubChem. [Link]

-

(2023-08-04). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry. [Link]

- Synthesis of thiazoles.

-

(2022-08-18). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]

-

(2025-08-09). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. ResearchGate. [Link]

-

(2025-08-10). Imino-4-Methoxyphenol Thiazole Derived Schiff Base Ligands: Synthesis, Spectral Characterization and Antimicrobial Activity. ResearchGate. [Link]

-

Methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate. IUCr Journals. [Link]

-

Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]

-

(2022-01-20). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. ResearchGate. [Link]

-

(2024-03-01). Synthesis and biological profile of 2,3-dihydro[3][11]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journals. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

-

(3S,11aR)-N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[3][11]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide. Google Patents.

-

(2018-07-08). SYNTHESIS AND CHARACTERIZATION OF AZO-SCHIFF BASES CONTAINING THIADIAZOLE MOIETY OF BIOLOGICAL INTEREST. Rafiqul Alam. [Link]

-

(2021-03-07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

(2012-09-01). Click-based synthesis of triazolobithiazole ΔF508-CFTR correctors for cystic fibrosis. UC San Francisco Previously Published Works. [Link]

-

Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Publishing. [Link]

-

Preparation method of 2-(2-amino-4-thiazole)-2(Z)-trityloxyiminoacetic acid. PubChem. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(Methoxymethyl)-1,3-thiazol-2-amine 97.00% | CAS: 640768-40-7 | AChemBlock [achemblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine | C6H11N3S | CID 351685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methoxymethyl)-1,3-thiazol-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in diverse biological interactions have established it as a "privileged structure" in the design of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of a key derivative, 4-(Methoxymethyl)-1,3-thiazol-2-amine , a versatile building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical identity, synthesis, and its emerging role in the development of innovative therapeutics.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific rigor and reproducibility. This section details the IUPAC name, synonyms, and key identifiers for the compound of interest.

IUPAC Name

The systematically generated and internationally recognized IUPAC name for this compound is 4-(methoxymethyl)thiazol-2-amine .[3]

Synonyms and Identifiers

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms. A consolidated list is provided below for ease of reference.

| Identifier Type | Value |

| CAS Number | 640768-40-7 |

| Molecular Formula | C₅H₈N₂OS |

| Molecular Weight | 144.20 g/mol |

| Common Synonyms | 4-(Methoxymethyl)-1,3-thiazol-2-amine |

| (4-(Methoxymethyl)thiazol-2-yl)amine | |

| SMILES | NC1=NC(COC)=CS1 |

Synthesis of 4-(Methoxymethyl)-1,3-thiazol-2-amine

The synthesis of 4-(methoxymethyl)-1,3-thiazol-2-amine can be strategically approached through the well-established Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide.[2] For the target molecule, a plausible and efficient pathway involves the reaction of a suitable α-haloketone with thiourea.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a direct route to the 2-aminothiazole core. The key starting materials for the synthesis of 4-(methoxymethyl)-1,3-thiazol-2-amine are 1-chloro-3-methoxyacetone and thiourea.

Sources

The Evolving Landscape of 4-Substituted 2-Aminothiazoles: A Technical Guide to Structure-Activity Relationships

Abstract

The 2-aminothiazole scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of 4-substituted 2-aminothiazoles, a class of molecules that continues to yield promising candidates for a diverse range of therapeutic targets. We will dissect the nuanced interplay between the nature of the substituent at the 4-position and the resulting biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a mere recitation of facts to explain the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery

The 2-aminothiazole ring is a five-membered heterocyclic motif containing nitrogen and sulfur atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for the design of small molecule therapeutics.[2][3] This scaffold is a key component in several clinically approved drugs, including the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam, underscoring its therapeutic relevance.[4][5] The versatility of the 2-aminothiazole core allows for substitutions at the N-2, C-4, and C-5 positions, with each modification offering a distinct opportunity to modulate the compound's pharmacological profile.[6] This guide will specifically focus on the critical role of the C-4 position in dictating the biological outcomes of these derivatives.

The Strategic Importance of the 4-Position: A Gateway to Potency and Selectivity

The substituent at the 4-position of the 2-aminothiazole ring often plays a pivotal role in defining the molecule's interaction with its biological target. This position projects a vector into the surrounding solvent or the binding pocket of a protein, making it a key determinant of potency, selectivity, and pharmacokinetic properties. The choice of the 4-substituent is therefore a critical decision in the design of novel 2-aminothiazole-based drug candidates.

Visualizing the Core Structure

To better understand the forthcoming SAR discussions, let's visualize the fundamental scaffold of a 4-substituted 2-aminothiazole.

Caption: General structure of a 4-substituted 2-aminothiazole.

Structure-Activity Relationship Deep Dive: Case Studies in Therapeutic Areas

The influence of the 4-substituent is best understood through specific examples in different therapeutic contexts.

Anticancer Activity: Targeting Kinases with Precision

The 2-aminothiazole scaffold is a well-established pharmacophore for kinase inhibitors.[7] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.[8]

Aurora kinases are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[5][9] SAR studies on 2-aminothiazole derivatives as Aurora kinase inhibitors have revealed critical insights into the role of the 4-substituent.[10]

-

Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl moieties at the C-4 position has been a fruitful strategy. For instance, a 2-pyridyl group at C-4 has been shown to be a strict requirement for potent anti-tubercular activity, a field with overlapping kinase targets.[11] This suggests that the nitrogen atom in the pyridine ring may act as a hydrogen bond acceptor, anchoring the inhibitor in the active site of the target kinase.

-

Lipophilic Substituents: The incorporation of lipophilic groups such as phenyl or substituted phenyl rings at the C-4 position can enhance binding affinity through hydrophobic interactions within the kinase ATP-binding pocket.[4] However, the size and electronic properties of these substituents must be carefully optimized to avoid steric clashes and maintain selectivity. For example, introducing a phenyl group at the C4-position showed a similar effect on potency as a methyl group in certain contexts, indicating a complex interplay of factors.[4]

| 4-Substituent (R) | Target Kinase(s) | Observed Activity | Key Insights | Reference(s) |

| 2-Pyridyl | M. tuberculosis (implying kinase targets) | Essential for high potency | Potential H-bond acceptor, crucial for binding | [11] |

| Phenyl | Various cancer cell lines | Moderate to good activity | Enhances hydrophobic interactions in the binding pocket | [4] |

| Substituted Phenyl (e.g., F, Cl) | Hec1/Nek2 | Improved potency and selectivity | Electronic modifications fine-tune binding interactions | [2][9] |

Antimicrobial Activity: A Broad Spectrum of Possibilities

2-Aminothiazole derivatives have demonstrated significant potential as antimicrobial agents, targeting bacteria, fungi, and other pathogens.[12][13] The 4-position substituent is instrumental in defining the spectrum and potency of these compounds.

-

Aryl and Substituted Aryl Groups: The presence of an aryl group at the C-4 position is a common feature in many antimicrobial 2-aminothiazoles. Electron-withdrawing or electron-donating groups on this aryl ring can significantly modulate the antimicrobial activity, likely by altering the electronic distribution of the thiazole core and influencing its interaction with microbial targets.

Experimental Protocols: A Self-Validating Approach

To ensure the reliability and reproducibility of SAR studies, robust and well-documented experimental protocols are essential.

General Synthesis of 4-Substituted 2-Aminothiazoles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of 2-aminothiazole derivatives.[4]

Step-by-Step Methodology:

-

Reactant Preparation: An α-haloketone (e.g., 2-bromoacetophenone for a 4-phenyl-2-aminothiazole) is reacted with a thiourea derivative.

-

Cyclization: The reaction is typically carried out in a suitable solvent, such as ethanol, and often heated to facilitate the cyclization and formation of the thiazole ring.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Choice of α-haloketone: This reactant directly determines the substituent at the C-4 and C-5 positions of the resulting thiazole.

-

Choice of Thiourea: The nature of the substituent on the thiourea will determine the group at the N-2 position of the 2-aminothiazole.

-

Reaction Conditions: The temperature and solvent are optimized to ensure efficient cyclization while minimizing side reactions.

Visualizing the Hantzsch Synthesis Workflow

Caption: A streamlined workflow for the Hantzsch synthesis of 4-substituted 2-aminothiazoles.

In Vitro Biological Evaluation: Kinase Inhibition Assay

To assess the anticancer potential of newly synthesized compounds, a robust kinase inhibition assay is crucial.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: A purified recombinant kinase and its specific substrate are prepared in an appropriate assay buffer.

-

Compound Incubation: The test compounds (4-substituted 2-aminothiazoles) are serially diluted and incubated with the kinase.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Detection: The phosphorylation of the substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

-

Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

Self-Validating System:

-

Positive and Negative Controls: A known potent inhibitor (positive control) and a vehicle control (negative control) are included in every assay to ensure its validity.

-

Dose-Response Curves: Generating full dose-response curves for each compound provides a more accurate determination of the IC50 value.

Future Directions and Concluding Remarks

The exploration of the structure-activity relationships of 4-substituted 2-aminothiazoles is an ongoing and dynamic field of research. The insights gained from these studies continue to fuel the design of novel and more effective therapeutic agents.[6][14] Future efforts will likely focus on:

-

Exploring Novel 4-Position Substituents: The synthesis and evaluation of a wider diversity of substituents at the 4-position will undoubtedly uncover new SAR trends and lead to the discovery of compounds with improved properties.

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets will enable more rational, structure-based design of 4-substituted 2-aminothiazoles with enhanced potency and selectivity.

-

Multi-Targeted Approaches: Given the promiscuity of some kinase inhibitors, the deliberate design of multi-targeted 4-substituted 2-aminothiazoles could offer advantages in treating complex diseases like cancer.

References

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Mohamed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Mohamed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]

-

Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Mohamed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

Ahangar, N., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-23. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Mohamed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]

-

Maddry, J. A., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 21(10), 2846-2850. [Link]

-

Ahangar, N., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

-

Klein, J. T., et al. (1991). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 34(8), 2477-2489. [Link]

-

Kumar, A., & Kumar, R. (2016). Recent Developments of 2-Aminothiazoles in Medicinal Chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

-

Singh, P., & Kumar, A. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 8(46), 43869-43883. [Link]

-

Wang, H., et al. (2015). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic letters, 17(15), 3864-3867. [Link]

-

Narayana, C., et al. (2010). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 687-690. [Link]

-

Brehmer, D., et al. (2018). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Bioorganic & medicinal chemistry, 26(15), 4447-4458. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., Mohamed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-32. [Link]

-

Vlase, L., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

-

Singh, P., & Kumar, A. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol Guide: Evaluating the Antimicrobial Efficacy of 4-(Methoxymethyl)-1,3-thiazol-2-amine

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Potential of Thiazole Derivatives

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health, necessitating the urgent discovery and development of new and effective antimicrobial drugs.[1][2] Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a promising scaffold in medicinal chemistry.[3][4] Numerous natural and synthetic compounds incorporating the thiazole ring have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[3][4][5] This diverse activity profile has made thiazole derivatives a focal point for the development of new therapeutic agents.[4]

This application note provides a comprehensive guide for the evaluation of the antimicrobial properties of a specific thiazole derivative, 4-(Methoxymethyl)-1,3-thiazol-2-amine . We will detail the essential protocols for determining its efficacy against a panel of clinically relevant microorganisms, offer insights into the rationale behind these experimental designs, and discuss potential mechanisms of action based on the broader understanding of thiazole-based antimicrobials.

Understanding the Antimicrobial Potential of the Thiazole Scaffold

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi.[5] The specific mechanism of action can vary depending on the substitutions on the thiazole ring.[1] Some documented mechanisms for different thiazole derivatives include:

-

Inhibition of Cell Wall Synthesis: Targeting enzymes crucial for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[2][5] One such target is the MurB enzyme, which is involved in the early stages of peptidoglycan production.[1][5]

-

Disruption of Fatty Acid Synthesis: Enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) in the fatty acid synthesis II (FASII) pathway are also potential targets.[1]

-

Inhibition of Fungal Cell Membrane Integrity: In fungi, some thiazole derivatives act by inhibiting lanosterol 14α-demethylase, an enzyme essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[5]

Given these precedents, it is hypothesized that 4-(Methoxymethyl)-1,3-thiazol-2-amine may exert its antimicrobial effects through one or more of these pathways. The following protocols are designed to rigorously test this hypothesis.

Experimental Workflow for Antimicrobial Susceptibility Testing

A systematic approach is crucial for accurately determining the antimicrobial activity of a novel compound. The following workflow outlines the key stages of this process.

Caption: Hypothetical inhibition of the MurB enzyme in the bacterial peptidoglycan synthesis pathway.

Conclusion and Future Directions

This application note provides a foundational framework for the antimicrobial evaluation of 4-(Methoxymethyl)-1,3-thiazol-2-amine. The detailed protocols for broth microdilution and disk diffusion assays, along with guidance on data interpretation, will enable researchers to systematically assess its potential as a novel antimicrobial agent.

Further studies should focus on:

-

Elucidating the precise mechanism of action through enzymatic assays and molecular docking studies.

-

Evaluating the compound's activity against a broader panel of clinical isolates, including resistant strains.

-

Assessing its cytotoxicity and potential for in vivo efficacy in animal models of infection.

The exploration of novel chemical scaffolds like thiazole derivatives is paramount in the ongoing battle against antimicrobial resistance.

References

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Research Square. Retrieved from [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved from [Link]

-

Antimicrobial Susceptibility Testing. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved from [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMérieux. Retrieved from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). World Organisation for Animal Health. Retrieved from [Link]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mdpi.com [mdpi.com]

Application Notes & Protocols: A Framework for Anticancer Screening of 4-(Methoxymethyl)-1,3-thiazol-2-amine Derivatives

Introduction: The Promise of the 2-Aminothiazole Scaffold in Oncology

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Specifically, the 2-aminothiazole moiety is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has led to the development of numerous compounds with a wide range of pharmacological activities, including potent anticancer effects.[3] Several clinically approved anticancer drugs, such as Dasatinib and Alpelisib, feature the 2-aminothiazole core, underscoring its significance in oncology drug discovery.

Derivatives of 2-aminothiazole have been shown to exhibit cytotoxic effects against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][4] Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways involved in cell proliferation and survival to the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][5]

This application note focuses on a specific subclass: 4-(methoxymethyl)-1,3-thiazol-2-amine derivatives . While extensive research has been conducted on the broader 2-aminothiazole family, the introduction of a methoxymethyl group at the 4-position presents an intriguing avenue for structural modification and optimization of anticancer activity. One potential mechanism of action for compounds with a related core structure is the inhibition of tubulin polymerization, a validated target for cancer chemotherapy.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and characterization of novel 4-(methoxymethyl)-1,3-thiazol-2-amine derivatives as potential anticancer agents. The protocols herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more in-depth mechanistic studies.

Anticancer Screening Workflow: A Multi-Faceted Approach

A logical and stepwise approach is crucial for the efficient evaluation of novel chemical entities. The following workflow outlines a typical screening cascade for 4-(methoxymethyl)-1,3-thiazol-2-amine derivatives.

Caption: A logical workflow for the anticancer screening of novel compounds.

Phase 1: In Vitro Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on a panel of human cancer cell lines.[7] Colorimetric assays such as the MTT and Sulforhodamine B (SRB) assays are widely used for this purpose due to their reliability and suitability for high-throughput screening.[8]

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], K562 [leukemia])

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

4-(Methoxymethyl)-1,3-thiazol-2-amine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: IC50 Values

The results of the cytotoxicity screening should be summarized in a clear and concise table to allow for easy comparison of the activity of different derivatives across multiple cell lines.

| Derivative | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | K562 (Leukemia) IC50 (µM) |

| Compound 1 | 5.2 | 8.1 | 6.5 | 2.3 |

| Compound 2 | 12.8 | 15.3 | 10.9 | 7.8 |

| Compound 3 | 0.9 | 1.5 | 1.1 | 0.4 |

| Doxorubicin | 0.5 | 0.8 | 0.6 | 0.2 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Phase 2: Mechanistic Elucidation

Once "hit" compounds with significant cytotoxic activity have been identified, the next step is to investigate their mechanism of action. Key questions to address include whether the compounds induce apoptosis and/or cause cell cycle arrest.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[6] In early-stage apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is lost.[6][10]

Materials:

-

Cancer cells treated with the test compound at its IC50 concentration

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Caption: Interpretation of Annexin V/PI flow cytometry data.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.[12]

Materials:

-

Cancer cells treated with the test compound

-

70% cold ethanol

-

PBS

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as in the apoptosis assay. Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Interpretation of Results: The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that point.[13]

Phase 3: In Vivo Validation

Promising lead compounds identified through in vitro screening require validation in animal models to assess their efficacy and safety in a more complex biological system.[14]

Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer drugs.[15]

General Protocol Outline:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

-

Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[16] These studies help to determine the optimal dosing regimen and to correlate drug exposure with efficacy and toxicity.[5]

Conclusion

The 2-aminothiazole scaffold continues to be a rich source of novel anticancer drug candidates. The systematic screening approach outlined in these application notes provides a robust framework for the evaluation of 4-(methoxymethyl)-1,3-thiazol-2-amine derivatives. By combining in vitro cytotoxicity assays with mechanistic studies and in vivo validation, researchers can effectively identify and characterize promising lead compounds for further development in the fight against cancer.

References

-

Robles-Escajeda, E., et al. (2020). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b]thiadiazole. Molecules, 25(21), 5081. Available at: [Link]

-

Pelageev, D. N., et al. (2025). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Mendeleev Communications. Available at: [Link]

-

Wan, J., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268. Available at: [Link]

-

Faramarzi, M. A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 936–944. Available at: [Link]

-

Mohammed, F. Z., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. Available at: [Link]

-

da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1), e20220538. Available at: [Link]

-

Szałaj, N., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(16), 4945. Available at: [Link]

-

Kumar, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. Available at: [Link]

-

El-Damasy, D. A., et al. (2021). Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. Pharmaceuticals, 14(12), 1313. Available at: [Link]

-

Tyszka-Czochara, M., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 22(17), 5466–5469. Available at: [Link]

-

Hutchinson, I., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354. Available at: [Link]

-

Kumar, S., et al. (2023). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Current Drug Discovery Technologies, 20(3), e130623217983. Available at: [Link]

-

Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–5. Available at: [Link]

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476. Available at: [Link]

-

Ali, I., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6902. Available at: [Link]

-

Chen, X., et al. (2022). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 12(45), 29505–29513. Available at: [Link]

-

de Farias, T. C. A., et al. (2022). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives, 15(11). Available at: [Link]

-

Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Li, X., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry, 24(14), 3051–3060. Available at: [Link]

-

Goud, B. S., et al. (2022). In vitro anticancer activity of thiazole based β-amino carbonyl derivatives against HCT116 and H1299 colon cancer cell. Journal of the Indian Chemical Society, 99(11), 100748. Available at: [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

-

Azzam, R. A., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(33), 23157–23171. Available at: [Link]

-

Lesyk, R., et al. (2017). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Farmatsiia, (2), 31-36. Available at: [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]

-

Bio-protocol. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(12), e2337. Available at: [Link]

-

Bio-Rad. (n.d.). DNA Cell Cycle Analysis with PI. Bio-Rad. Available at: [Link]

-

National Cancer Institute. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Cancer Institute. Available at: [Link]

-

National Cancer Institute. (n.d.). Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents. National Cancer Institute. Available at: [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

-

YouTube. (2022). Analysis Of Apoptosis By Annexin-PI Flow Cytometry. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. library.dmed.org.ua [library.dmed.org.ua]

- 9. researchgate.net [researchgate.net]

- 10. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds | Scientific Electronic Archives [scientificelectronicarchives.org]

- 14. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of 2-Aminothiazole Compounds

Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic scaffold is a key component in numerous FDA-approved drugs and is a focal point in the development of novel therapeutics, particularly in oncology.[3] 2-Aminothiazole derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5]

In the realm of oncology, these compounds frequently function as kinase inhibitors, targeting key players in cell signaling pathways that govern cell proliferation, survival, and differentiation.[3] Prominent examples include Dasatinib, a dual Abl/Src kinase inhibitor, and Alpelisib, a PI3K inhibitor, both of which underscore the therapeutic potential of the 2-aminothiazole core.[3] The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest, making cell-based assays indispensable tools for their evaluation.[3][6]

This comprehensive guide provides a suite of detailed protocols for the systematic evaluation of 2-aminothiazole compounds in a cell-based setting. It is designed for researchers, scientists, and drug development professionals, offering a tiered approach that progresses from initial cytotoxicity screening to in-depth mechanistic studies, including target engagement verification. Each protocol is presented with an emphasis on scientific integrity, explaining the rationale behind experimental choices to ensure the generation of robust and reliable data.

Part 1: Foundational Steps - Compound Management and Cell Line Selection

Compound Handling: Ensuring Stability and Solubility

The physicochemical properties of 2-aminothiazole derivatives can vary significantly. Proper handling and solubilization are critical for obtaining reproducible results.

-

Solubilization: The majority of small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. However, be aware that DMSO can exhibit toxicity to cells at higher concentrations (typically >0.5%). Some 2-aminothiazole compounds might have limited solubility or stability in DMSO.[7] It is advisable to consult the supplier's data sheet or perform preliminary solubility tests.

-

Storage: Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

-

Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium for each experiment. It is essential to ensure that the final DMSO concentration in the culture wells is consistent across all treatments, including the vehicle control, and remains at a non-toxic level.

Strategic Selection of Cell Lines

The choice of cell lines is paramount and should be guided by the therapeutic hypothesis. For kinase inhibitors, it is often advantageous to use a panel of cell lines with known genetic backgrounds.

-

Target Expression: Select cell lines that are known to express the putative target of the 2-aminothiazole compound. Public databases such as the Cancer Cell Line Encyclopedia (CCLE) can be invaluable for this purpose.

-

Genetic Dependencies: Consider cell lines that are "addicted" to the signaling pathway you are targeting. For example, if your compound targets a component of the EGFR pathway, cell lines with activating EGFR mutations (e.g., NCI-H1975) would be appropriate.

-

Tissue of Origin: A diverse panel of cell lines from different tissues of origin (e.g., breast, lung, colon, leukemia) can provide a broader understanding of the compound's activity spectrum.[3]

-

Paired Cell Lines: Where possible, use isogenic cell line pairs (e.g., with and without a specific target gene knockout) to provide strong evidence for on-target activity.

-

Control Cell Lines: Include a non-cancerous cell line (e.g., fibroblasts) to assess the compound's selectivity for cancer cells over normal cells.[4]

| Parameter | Rationale | Example Cell Lines for Kinase Inhibitor Screening |

| Target Overexpression | To test compounds against cells with high levels of the target protein. | SK-BR-3 (HER2-positive breast cancer) |

| Activating Mutations | To assess efficacy in cells driven by a specific oncogenic mutation. | A549 (KRAS-mutant lung cancer), HT-29 (BRAF-mutant colon cancer) |

| Drug Resistance | To evaluate activity in cells that have developed resistance to standard therapies. | Drug-resistant sublines developed in-house. |

| Wild-Type Control | To determine the effect on cells without the specific genetic alteration. | MCF-7 (ER-positive breast cancer), PC-3 (prostate cancer) |

| Non-Cancerous Control | To evaluate general cytotoxicity and therapeutic index. | MRC-5 (normal lung fibroblasts), MCF-10A (non-tumorigenic breast epithelial) |

Part 2: Primary Screening - Assessing Cytotoxicity and Viability

The initial step in evaluating a new 2-aminothiazole compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, robust, and cost-effective method for this purpose.

The MTT Cell Proliferation Assay

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Expertise & Experience: While straightforward, the MTT assay is an indirect measure of cell number and can be influenced by factors that affect cellular metabolism. For instance, a compound that induces a metabolic shift without causing cell death might be misinterpreted as cytotoxic. Therefore, it is crucial to interpret the results in the context of other assays and to be mindful of the assay's limitations. A decrease in the MTT signal indicates a reduction in metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[8][9]

Protocol: MTT Assay

-

Cell Seeding:

-

Trypsinize and count cells, ensuring >90% viability using Trypan Blue exclusion.

-

Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the 2-aminothiazole compound in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., staurosporine).

-

Remove the old medium from the cells and add 100 µL of the medium containing the compound or controls.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the results as a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

-

Part 3: Mechanistic Insights - Unraveling the Mode of Action

Once a compound has demonstrated cytotoxic activity, the next step is to investigate its mechanism of action. For many anticancer 2-aminothiazole compounds, this involves inducing apoptosis and/or causing cell cycle arrest.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.

Expertise & Experience: This is a powerful quantitative method to confirm that the observed cytotoxicity is due to apoptosis. It is important to include both single-stain and unstained controls to properly set up the flow cytometer gates. The timing of the assay is critical, as apoptosis is a dynamic process. A time-course experiment is recommended to capture the peak apoptotic response.

Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the 2-aminothiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

-

Include vehicle-treated cells as a negative control and cells treated with a known apoptosis inducer (e.g., staurosporine or etoposide) as a positive control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples on a flow cytometer as soon as possible.

-

Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >575 nm.

-

Analyze the data to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Cell Cycle Analysis by Propidium Iodide Staining

Principle: 2-aminothiazole compounds that act as kinase inhibitors often induce cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M).[3] This can be assessed by staining the DNA of fixed and permeabilized cells with propidium iodide. The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle.